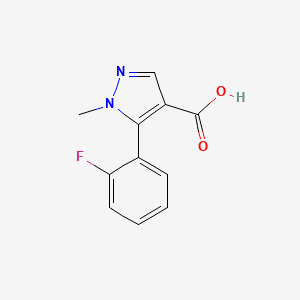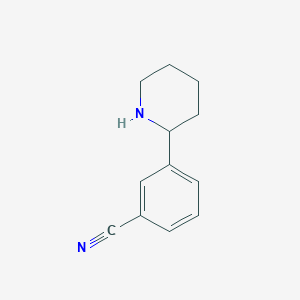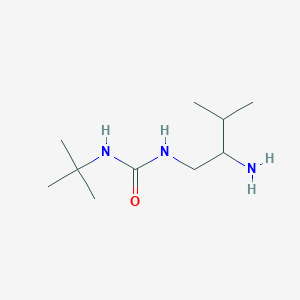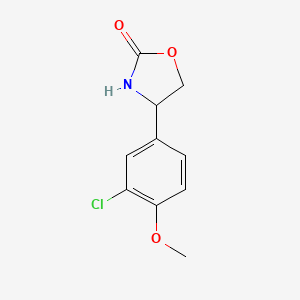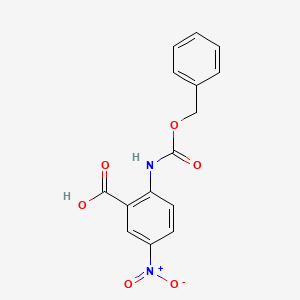![molecular formula C15H23F2NO4 B13530861 8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The Boc protecting group can be removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc protecting group results in the formation of the free amine.
Wissenschaftliche Forschungsanwendungen
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: Used in the synthesis of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule . The compound’s bicyclic structure also contributes to its stability and reactivity in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are used in the synthesis of tropane alkaloids.
Bicyclo[3.3.1]nonanes: These compounds have a different ring structure but are also used in the synthesis of biologically active molecules.
Uniqueness
8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is unique due to the presence of the Boc protecting group and the difluoro substitution, which enhance its stability and reactivity. These features make it a valuable compound in synthetic organic chemistry and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H23F2NO4 |
|---|---|
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
10,10-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[4.3.1]decane-1-carboxylic acid |
InChI |
InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-8-10-6-4-5-7-14(9-18,11(19)20)15(10,16)17/h10H,4-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
SAEPPLNMZXDZAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


